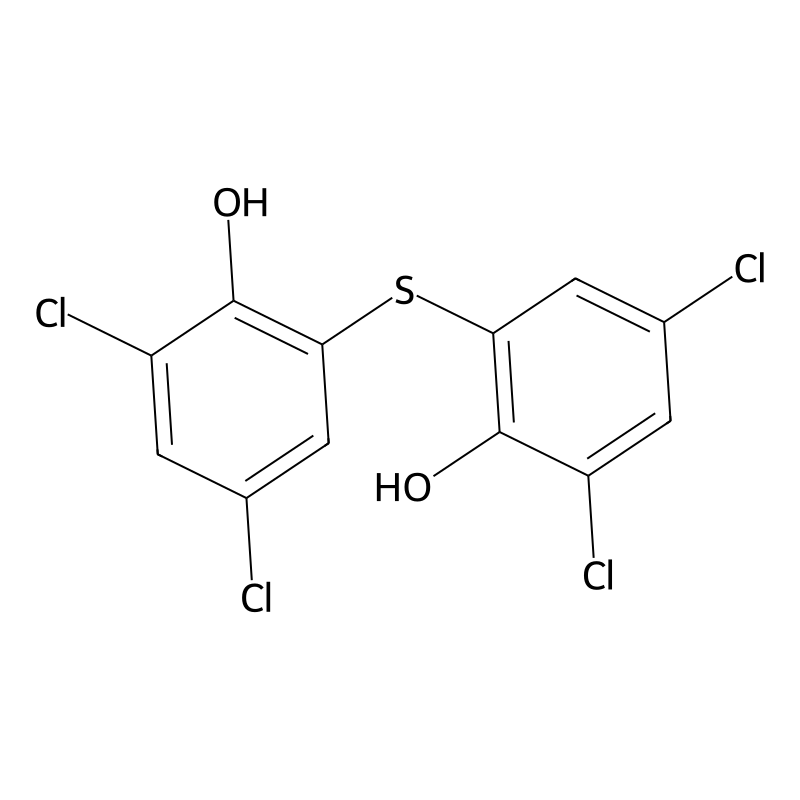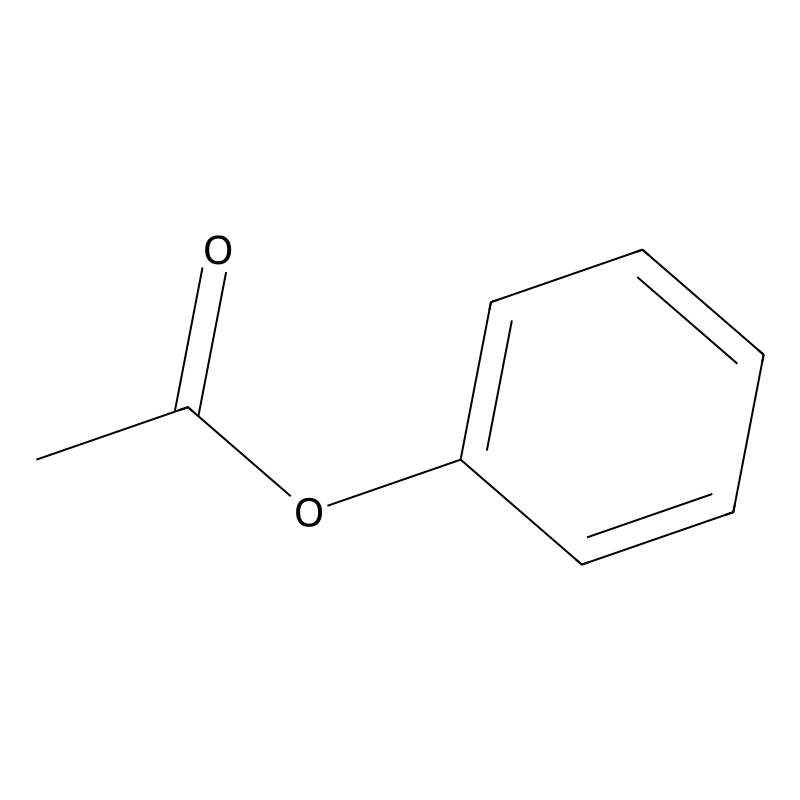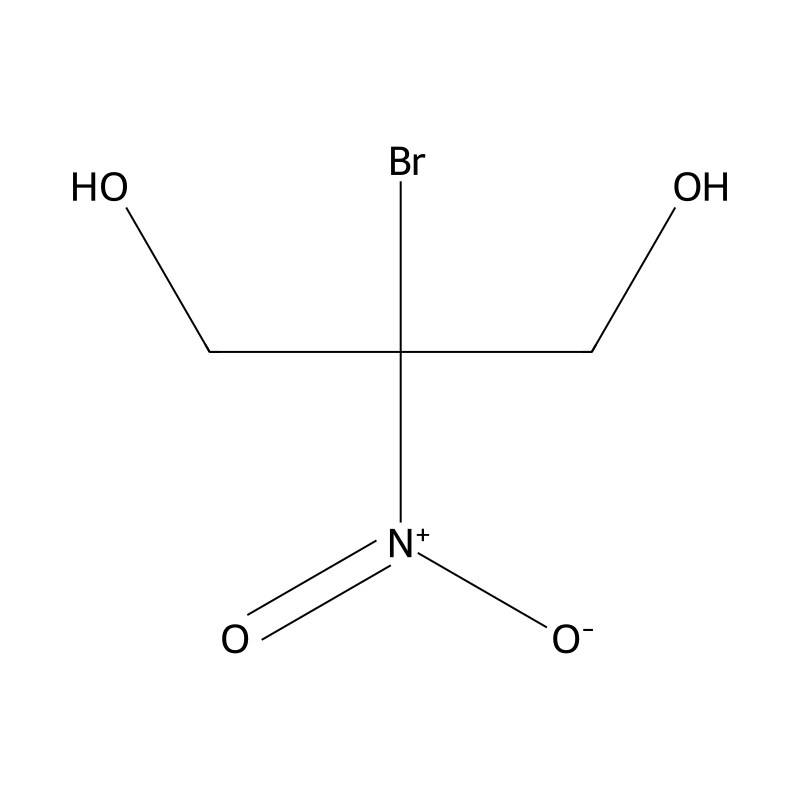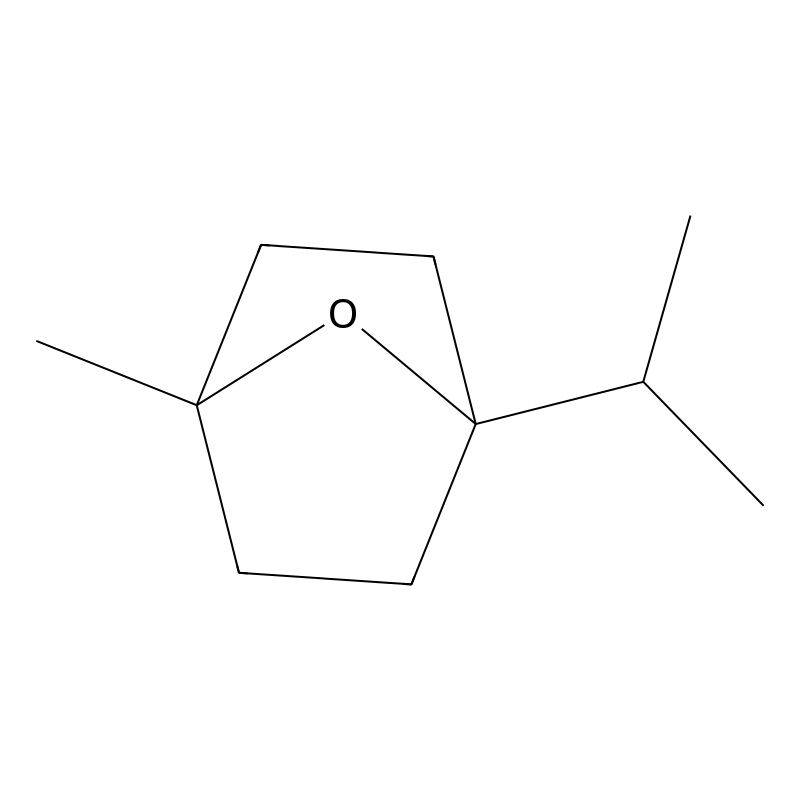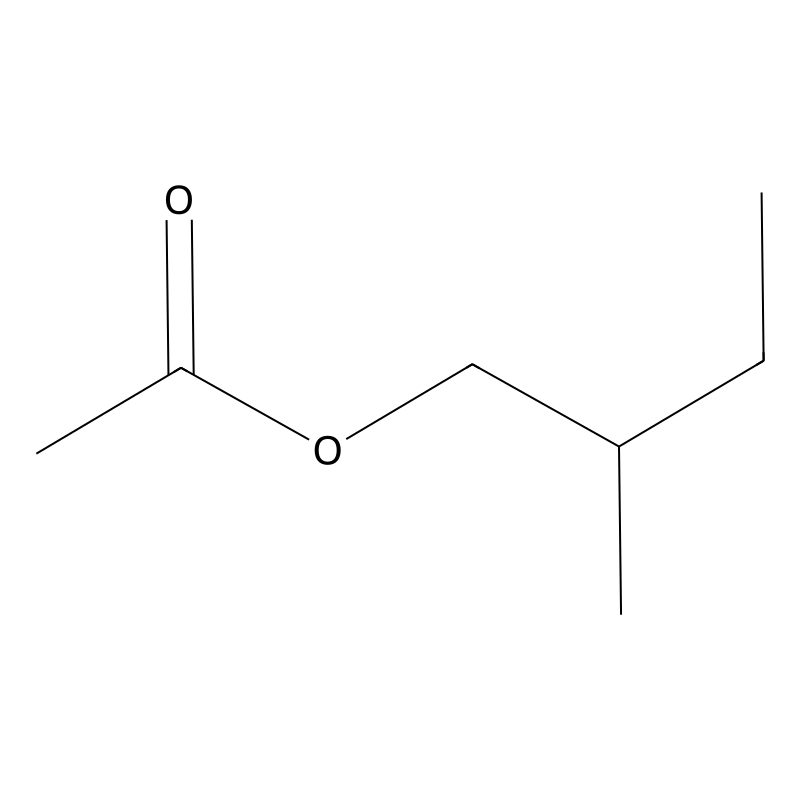Food & Cosmetic Component Standards
CAS No.:97-18-7
Molecular Formula:C12H6Cl4O2S
[Cl2C6H2(OH)]2S
[Cl2C6H2(OH)]2S
Molecular Weight:356.0 g/mol
Availability:
In Stock
CAS No.:122-79-2
Molecular Formula:C8H8O2
C8H8O2
CH3COOC6H5
C8H8O2
CH3COOC6H5
Molecular Weight:136.15 g/mol
Availability:
In Stock
CAS No.:52-51-7
Molecular Formula:C3H6BrNO4
HOCH2CBr(NO2)CH2OH
C3H6O4BrN
HOCH2CBr(NO2)CH2OH
C3H6O4BrN
Molecular Weight:199.99 g/mol
Availability:
In Stock
CAS No.:470-67-7
Molecular Formula:C10H18O
Molecular Weight:154.25 g/mol
Availability:
In Stock
CAS No.:624-41-9
Molecular Formula:C7H14O2
Molecular Weight:130.18 g/mol
Availability:
In Stock
CAS No.:931-88-4
Molecular Formula:C8H14
Molecular Weight:110.2 g/mol
Availability:
In Stock
